molecular formula C9H6F3N B061620 7-(trifluoromethyl)-1H-indole CAS No. 172217-02-6

7-(trifluoromethyl)-1H-indole

Cat. No.: B061620
CAS No.: 172217-02-6
M. Wt: 185.15 g/mol
InChI Key: VRAYAPZSEPNOTI-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-1H-indole is an organic compound characterized by the presence of a trifluoromethyl group attached to the seventh position of the indole ring. The trifluoromethyl group, denoted as -CF₃, is known for its significant electronegativity and ability to influence the chemical properties of the molecules it is attached to

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of indole derivatives using reagents such as Togni’s reagent . This reaction is often catalyzed by transition metals like copper or palladium under specific conditions to achieve high efficiency and selectivity.

Industrial Production Methods: Industrial production of 7-(trifluoromethyl)-1H-indole may involve continuous flow processes to enhance scalability and efficiency. A modular flow platform can be used to streamline the synthesis, utilizing readily available organic precursors and cesium fluoride as the primary fluorine source . This method offers an environmentally friendly approach to producing trifluoromethyl-containing compounds on a large scale.

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various trifluoromethylated indole derivatives, which can exhibit enhanced biological and chemical properties.

Scientific Research Applications

7-(Trifluoromethyl)-1H-indole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Trifluoromethane (H-CF₃)
  • 1,1,1-Trifluoroethane (H₃C-CF₃)
  • Hexafluoroacetone (F₃C-CO-CF₃)
  • Trifluoromethoxybenzene (F₃C-O-C₆H₅)

Comparison: Compared to these compounds, 7-(trifluoromethyl)-1H-indole is unique due to the presence of the indole ring, which imparts distinct chemical and biological properties. The indole ring is a privileged structure in medicinal chemistry, often associated with significant biological activity . The trifluoromethyl group further enhances these properties by increasing the compound’s stability and lipophilicity .

Properties

IUPAC Name

7-(trifluoromethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N/c10-9(11,12)7-3-1-2-6-4-5-13-8(6)7/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAYAPZSEPNOTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439558
Record name 7-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172217-02-6
Record name 7-(Trifluoromethyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172217-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(trifluoromethyl)-1H-indole
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Synthesis routes and methods

Procedure details

To a stirred mixture of 7-trifluoromethyl-1H-indole-2,3-dione (116 mg) in THF (5.00 mL) was added boron trifluoride etherate (0.205 mL, 1.62 mmol) followed by sodium borohydride (71.4 mg, 1.88 mmol). The resulting mixture was stirred at -20° C. for 2 hrs, then water (1 mL) was added and the mixture was stirred at 0° C. for 10 min. The solution was acidified to pH=1 with 2N HCl, warmed to r.t. and stirred at r.t. for 20 min prior to extraction with EtOAc. The extracts were dried over magnesium sulphate, concentrated in vacuo and the residue purified by chromatography over silica gel eluting with hexane to give 7-trifluoromethyl-1H-indole. 1H NMR (400 MHz, CDCl3) δ ppm 6.63-6.68 (1 H, m), 7.20 (1 H, t, J=7.71 Hz), 7.30-7.35 (1 H, m), 7.47 (1 H, d, J=7.33 Hz), 7.83 (1 H, d, J=8.08 Hz), and 8.56 (1 H, br. s.).
Quantity
116 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.205 mL
Type
reactant
Reaction Step Two
Quantity
71.4 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the molecular structure of 7-(trifluoromethyl)-1H-indole influence its intermolecular interactions?

A1: The presence of the trifluoromethyl group at the 7-position of the indole ring significantly impacts the intermolecular interactions of this compound. Research on a closely related compound, 7-trifluoromethylisatin (7-trifluoromethyl-1H-indole-2,3-dione), reveals that it forms hydrogen-bonded sheets through N-H...O and C-H...O interactions. [] This suggests that the nitrogen and oxygen atoms within the indole core are capable of acting as hydrogen bond donors and acceptors. While the specific study on 7-trifluoromethylisatin does not directly investigate this compound, the structural similarities imply that similar hydrogen bonding patterns could be present. Further research is needed to fully elucidate the influence of the trifluoromethyl group on the strength and nature of these interactions in this compound.

Q2: Are there any studies exploring the potential biological activity of this compound derivatives?

A2: While no studies directly investigating the biological activity of this compound itself were found in the provided research, a study explored the properties of 7-trifluoromethyl-1H-indole-2-carboxylic acid. [] Although this compound differs by the presence of a carboxylic acid group on the indole ring, it highlights the potential for this compound derivatives to exhibit biological activity. Further research is necessary to determine if this compound or its derivatives possess any notable biological effects.

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